

What are the physical and chemical properties of Chitobiose octaacetate?

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Compound of Interest

Compound Name: Chitobiose octaacetate

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Chitobiose Octaacetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chitobiose octaacetate, the fully acetylated form of chitobiose, is a derivative of chitin, the second most abundant polysaccharide in nature. As a disaccharide composed of two N-acetylglucosamine units linked by a β -1,4-glycosidic bond, with all available hydroxyl groups acetylated, it serves as a key intermediate in the synthesis of various bioactive compounds and as a valuable tool in glycobiology research. This technical guide provides an in-depth overview of the physical and chemical properties of **chitobiose octaacetate**, detailed experimental protocols for its synthesis and characterization, and insights into its potential biological relevance.

Physicochemical Properties

Chitobiose octaacetate is a white crystalline solid.[1] A summary of its known physical and chemical properties is presented below. It is important to note that specific quantitative data for melting and boiling points are not readily available in the surveyed literature, with many sources citing "no data available".[2]

Table 1: Physical and Chemical Properties of **Chitobiose Octaacetate**

Property	Value	Source(s)
Molecular Formula	C ₂₈ H ₄₀ N ₂ O ₁₇	[3][4][5]
Molecular Weight	676.62 g/mol	[4][5]
CAS Number	41670-99-9	[4]
Synonyms	Peracetylchitobiose, N,N'- Diacetylchitobiose hexaacetate	[3][4]
Appearance	Crystalline solid	[1]
Solubility	Soluble in DMSO and DMF (~20 mg/mL), sparingly soluble in ethanol (~0.5 mg/mL) and aqueous buffers.[1]	[1]
Storage	Store at -20°C for long-term stability.	[3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of **chitobiose octaacetate**. While a fully assigned spectrum for **chitobiose octaacetate** is not readily available in the literature, data from related compounds such as N,N'-diacetylchitobiose and other peracetylated disaccharides can provide an excellent reference for the expected chemical shifts.

Expected ¹H-NMR Spectral Features: The proton NMR spectrum of **chitobiose octaacetate** is expected to be complex due to the presence of numerous acetyl groups and the protons of the sugar backbone. Key signals would include:

- Anomeric Protons:** Signals for the two anomeric protons (H-1 and H-1') are expected to appear in the downfield region, typically between 4.5 and 6.0 ppm. The coupling constants of these signals are indicative of the stereochemistry of the glycosidic linkage.
- Ring Protons:** The other protons on the pyranose rings will resonate in the region of 3.5 to 5.5 ppm.

- Acetyl Protons: A series of sharp singlet peaks corresponding to the methyl protons of the eight acetate groups will be observed in the upfield region, typically between 1.9 and 2.2 ppm.[1][6][7]

Expected ^{13}C -NMR Spectral Features: The carbon NMR spectrum will show distinct signals for:

- Carbonyl Carbons: The carbonyl carbons of the acetate groups will appear in the downfield region, around 170 ppm.
- Anomeric Carbons: The anomeric carbons (C-1 and C-1') will resonate around 100 ppm.
- Ring Carbons: The remaining carbons of the glucose rings will be found between 50 and 80 ppm.
- Acetyl Methyl Carbons: The methyl carbons of the acetate groups will be observed in the upfield region, around 20-21 ppm.[8]

Experimental Protocols

Synthesis of Chitobiose Octaacetate via Peracetylation of Chitobiose

This protocol describes a general method for the peracetylation of carbohydrates, which can be adapted for the synthesis of **chitobiose octaacetate** from chitobiose.[9]

Materials:

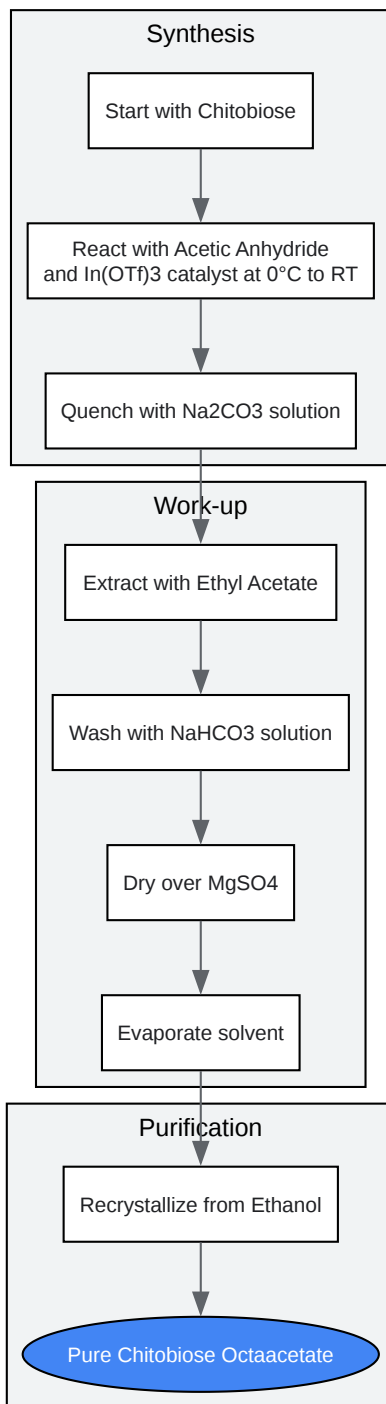
- Chitobiose
- Acetic anhydride (Ac_2O)
- Indium(III) trifluoromethanesulfonate ($\text{In}(\text{OTf})_3$)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate solution (NaHCO_3)
- Magnesium sulfate (MgSO_4)

Procedure:

- To a solution of chitobiose in acetic anhydride (30 equivalents), cooled to 0°C, add a catalytic amount of $\text{In}(\text{OTf})_3$ (0.05 equivalents).
- Allow the reaction mixture to warm to room temperature and stir for 1 hour.
- Add ethyl acetate and a 10% aqueous sodium carbonate solution to the reaction mixture and stir for 1 hour to quench the excess acetic anhydride.
- Separate the organic layer, wash it twice with saturated aqueous NaHCO_3 solution, and then dry it over MgSO_4 .
- Remove the solvent under reduced pressure to obtain the crude **chitobiose octaacetate**.
- Purify the product by recrystallization from a suitable solvent such as ethanol.

Experimental Workflow for Synthesis and Purification

Workflow for Chitobiose Octaacetate Synthesis

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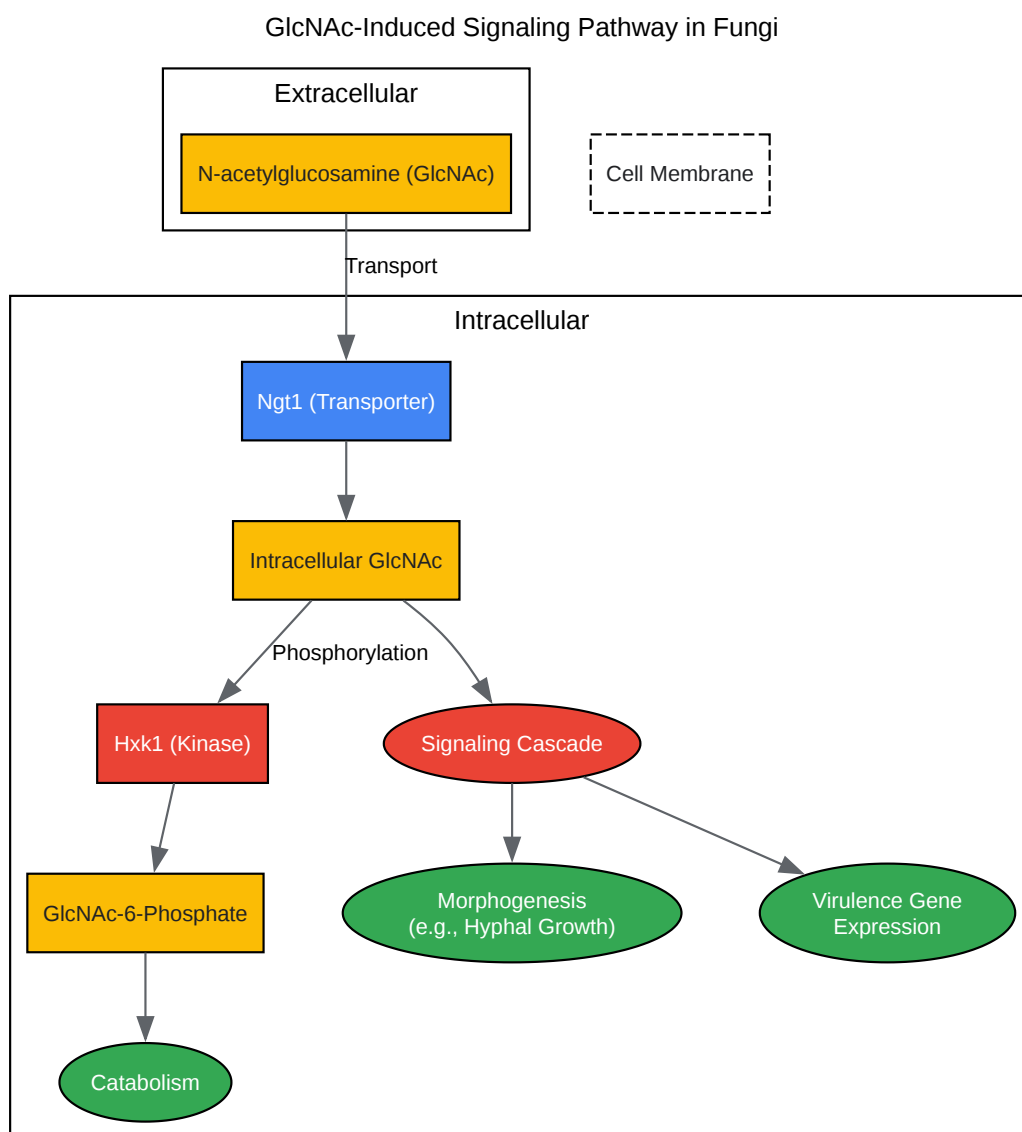
Caption: A flowchart illustrating the key steps in the synthesis and purification of **chitobiose octaacetate**.

Biological Relevance and Signaling Pathways

While **chitobiose octaacetate** is primarily a synthetic compound, its constituent monomer, N-acetylglucosamine (GlcNAc), and the chitobiose dimer itself, are known to play significant roles in biological signaling. In various organisms, GlcNAc can act as a signaling molecule that triggers specific cellular responses.

For instance, in the human fungal pathogen *Candida albicans*, GlcNAc induces a signaling cascade that leads to morphological changes, such as the transition from yeast to hyphal growth, a key virulence factor. This signaling is initiated by the transport of GlcNAc into the cell and its subsequent phosphorylation.

The diagram below illustrates a simplified model of the GlcNAc-induced signaling pathway in fungi, which provides a conceptual framework for how chitobiose, upon potential deacetylation and breakdown, could influence cellular processes.



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Caption: A diagram of the N-acetylglucosamine (GlcNAc) signaling pathway in fungi.

Applications in Research and Drug Development

Chitobiose octaacetate is a valuable precursor for the synthesis of various glycoconjugates and oligosaccharides. Its protected hydroxyl groups allow for selective chemical modifications at other positions. In drug development, understanding the interactions of such carbohydrate derivatives with biological targets is crucial. Chitobiose and its derivatives are being investigated for their potential anti-inflammatory and gut health-promoting properties.^[10] The fully acetylated form, being more lipophilic, may have different pharmacokinetic properties and cellular uptake mechanisms compared to its unacetylated counterpart, making it an interesting compound for further investigation in drug delivery and prodrug strategies.

Conclusion

Chitobiose octaacetate is a chemically important derivative of a naturally abundant disaccharide. While some of its fundamental physical properties, such as its melting point, remain to be definitively reported, its chemical structure and reactivity are well-understood, making it a versatile tool in carbohydrate chemistry. The biological significance of its core structure, chitobiose, suggests that **chitobiose octaacetate** and its derivatives may hold promise for future applications in biomedical research and drug development. Further studies are warranted to fully elucidate its physical properties and explore its potential biological activities.

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